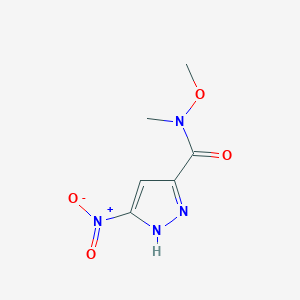
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate, also known as EBCNPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis. It is also used as a building block in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of a variety of other compounds, including nitroaromatics, nitroalkanes, and nitrophenols.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate is not fully understood. However, it is known that the compound reacts with nucleophiles, such as amines, to form a nitro group, which is then further reacted with other compounds. This reaction is used in the synthesis of nitroaromatics, nitroalkanes, and nitrophenols.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate are not fully understood. However, it is known that the compound is rapidly metabolized in the body and is excreted in the urine. In addition, it has been shown to have some antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate has several advantages when used in laboratory experiments. It is easy to synthesize and is relatively stable in aqueous solutions. In addition, it is a relatively inexpensive reagent and is widely available. However, it is also known to be toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate in scientific research. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research could be conducted into the mechanism of action of the compound and its potential uses in the synthesis of polymers and other materials. Finally, further research could be conducted into the potential toxicity of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate and its effects on human health.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of nitroaromatics, nitroalkanes, and nitrophenols. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials.
properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-3-7(6-13)4-9(11(8)12)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHJHUUHSVIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)

![3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414557.png)
![2-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414558.png)

![3-Oxo-2-[2-oxo-2-(4-trifluoromethyl-phenyl)-ethylidene]-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414560.png)

![2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid](/img/structure/B1414562.png)

![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B1414565.png)


![Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1414571.png)